molecular formula C12H17N B1456952 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 22991-42-0

5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B1456952
CAS No.: 22991-42-0
M. Wt: 175.27 g/mol
InChI Key: NRSCJWAKHJNQEP-UHFFFAOYSA-N
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Description

5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine: is a heterocyclic compound with a unique structure that includes a benzene ring fused to a seven-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a ketone in the presence of an acid catalyst to form the desired benzazepine ring system. The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzazepine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicinal chemistry, this compound derivatives are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: The compound is also explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

    2,3,4,5-tetrahydro-1H-3-benzazepine: Another benzazepine derivative with a similar structure but different substituents.

    1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound with a different ring system but similar functional groups.

Uniqueness: 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific substitution pattern and the presence of a seven-membered ring fused to a benzene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSCJWAKHJNQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-methyl-1-(phenylamino)-pentan-3-ol (22 g, 0.11 mol) in 98% H2SO4 (250 mL) was stirred at 50° C. for 30 min. The reaction mixture was poured into ice-water basified with sat. NaOH solution to pH 8 and extracted with CH2Cl2. The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography (petroleum ether) to afford 5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a brown oil (1.5 g, 8%).
Quantity
22 g
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reactant
Reaction Step One
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250 mL
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solvent
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ice water
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reactant
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Synthesis routes and methods II

Procedure details

5,5-Dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (1.5 g, 8.0 mmol) was dissolved into THF (20 ml) and cooled down to 0° C. LAH (0.5 g 60% in oil, 13 mmol) was added in portions. The reaction was heated to reflux for 2 h. TLC showed a new spot alongside staring lactam. Another 360 mg of LAH was added and the mixture was heated for 2 h. H2O was added until sizzling stopped followed by 2N NaOH. Stirred for 15 min at RT. Na2SO4 (3.8 g) was added and the mixture was stirred for 15 min followed by filtration over Celite®. Diluted with EtOAc and washed with H2O, dried (MgSO4), filtered and concentrated to give 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
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Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
360 mg
Type
reactant
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0 (± 1) mol
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reactant
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3.8 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 2
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 3
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 4
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 5
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 6
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine

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